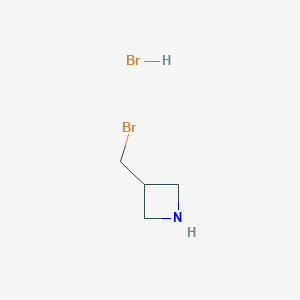
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C13H13ClO. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a chloro group, a dimethyl group, and an aldehyde functional group attached to a naphthalene ring system.
Méthodes De Préparation
The synthesis of 1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group onto the naphthalene ring. The reaction conditions typically involve refluxing the reactants in an inert atmosphere to ensure the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound. These methods often require precise control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde exerts its effects depends on its chemical structure and the specific reactions it undergoes. The aldehyde group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways.
The chloro group can participate in substitution reactions, allowing the compound to interact with different molecular targets. The dimethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Lacks the dimethyl groups, resulting in different reactivity and selectivity.
4,4-Dimethyl-3,4-dihydronaphthalene-2-carbaldehyde: Lacks the chloro group, affecting its ability to undergo substitution reactions.
1-Chloro-4,4-dimethyl-2-naphthaldehyde: Similar structure but different positioning of the functional groups, leading to variations in chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C13H13ClO |
|---|---|
Poids moléculaire |
220.69 g/mol |
Nom IUPAC |
1-chloro-4,4-dimethyl-3H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H13ClO/c1-13(2)7-9(8-15)12(14)10-5-3-4-6-11(10)13/h3-6,8H,7H2,1-2H3 |
Clé InChI |
GQEFVFASYLZGDH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C2=CC=CC=C21)Cl)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13704432.png)













